Spectramide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spectramide involves multiple steps, starting with the preparation of the benzamide core structure. The key steps include:
Iodination: Introduction of an iodine atom to the benzyl group.
Methylation: Addition of a methyl group to the amino group.
Methoxylation: Introduction of a methoxy group to the benzyl ring.
Chlorination: Addition of a chlorine atom to the benzyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Spectramide undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides.
Reduction: Gain of electrons or hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce different halogenated derivatives .
Scientific Research Applications
Spectramide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of dopamine-D2 receptor interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its selective dopamine-D2 receptor antagonism.
Industry: Utilized in the development of diagnostic imaging agents for PET and SPECT
Mechanism of Action
Spectramide exerts its effects by selectively binding to dopamine-D2 receptors. This binding inhibits the receptor’s activity, thereby modulating dopamine signaling pathways. The molecular targets include the dopamine-D2 receptors located in the striatum and other brain regions involved in motor control and reward processing .
Comparison with Similar Compounds
Similar Compounds
Spiperone: Another dopamine-D2 receptor antagonist with similar binding properties.
Eticlopride: A selective dopamine-D2 receptor antagonist used in research.
Sulpiride: A substituted benzamide with dopamine-D2 receptor antagonistic effects.
Uniqueness of Spectramide
This compound is unique due to its high selectivity and affinity for dopamine-D2 receptors, making it a valuable tool for in vivo imaging studies. Its ability to be labeled with iodine-125 further enhances its utility in PET and SPECT imaging .
Biological Activity
Spectramide is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Classification
This compound is classified as a piperidine derivative, which is known for its wide range of biological activities. Piperidine derivatives have been studied for their potential applications in treating various medical conditions, including cancer, central nervous system disorders, and infections.
Biological Activity Spectrum
The biological activity of this compound can be analyzed through various mechanisms of action. The following table summarizes the predicted pharmacological effects based on computational modeling and experimental studies.
1. Anticancer Activity
A study utilizing the PASS (Prediction of Activity Spectra for Substances) tool indicated that this compound exhibits significant anticancer properties through its action on caspase-3, a critical enzyme involved in apoptosis. The predicted activity probability (Pa) for this effect was notably high, suggesting potential efficacy in cancer treatment.
2. Antimicrobial Efficacy
In vitro studies have demonstrated that this compound effectively disrupts the membranes of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to eradicate persister cells within biofilms at concentrations as low as 1.6 μM, highlighting its potential as a novel antimicrobial agent against resistant bacteria .
3. Neuroprotective Effects
Research indicates that this compound may enhance neuroprotection by inhibiting neurotransmitter uptake in neuronal cells. This mechanism could be beneficial in treating neurodegenerative diseases where neurotransmitter dysregulation is prevalent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : this compound has been shown to inhibit various enzymes, including kinases and proteases, which play critical roles in cellular signaling and metabolic pathways.
- Ion Channel Modulation : The compound affects voltage-gated ion channels, which are essential for maintaining cellular excitability and signaling in both neuronal and cardiac tissues.
- Membrane Stabilization : By stabilizing cellular membranes, this compound may prevent excessive permeability that can lead to cell death or dysfunction.
Properties
CAS No. |
125141-02-8 |
---|---|
Molecular Formula |
C19H23ClIN3O2 |
Molecular Weight |
487.8 g/mol |
IUPAC Name |
5-chloro-N-[2-[(4-iodophenyl)methyl-methylamino]ethyl]-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C19H23ClIN3O2/c1-22-17-11-18(26-3)15(10-16(17)20)19(25)23-8-9-24(2)12-13-4-6-14(21)7-5-13/h4-7,10-11,22H,8-9,12H2,1-3H3,(H,23,25) |
InChI Key |
SSXZAENYAVXXOA-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl |
Canonical SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)NCCN(C)CC2=CC=C(C=C2)I)Cl |
Key on ui other cas no. |
125141-02-8 |
Synonyms |
N-(2-(N'-4-iodobenzyl-N'-methyl)aminoethyl)-5-chloro-2-methoxy-4-(methylamino)benzamide N-IMB spectramide |
Origin of Product |
United States |
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